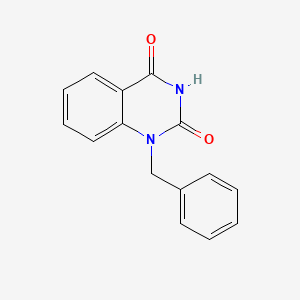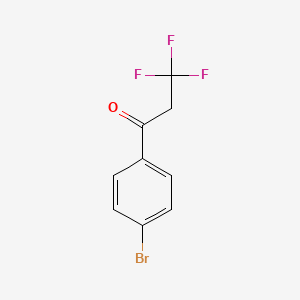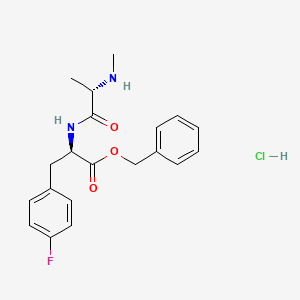
1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of bromine and fluorine atoms, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitution on the isoquinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine: Lacks the additional fluorine atom on the phenyl ring.
1-Bromo-4-(4-fluorophenyl)-3-isoquinolinamine: Does not have the fluorine atom on the isoquinoline ring.
Uniqueness
1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is unique due to the specific arrangement of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF2N2/c16-14-13-10(2-1-3-11(13)18)12(15(19)20-14)8-4-6-9(17)7-5-8/h1-7H,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKMVGNSLZHCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=C2C3=CC=C(C=C3)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2478754.png)



![N'-cycloheptyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2478764.png)

![N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2478768.png)


![1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2478772.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide](/img/structure/B2478774.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478777.png)
